N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole
Overview
Description
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: is a heterocyclic compound with the molecular formula C12H26N2O3Si . It is known for its unique structure, which combines an imidazole ring with a triethoxysilylpropyl group. This compound is widely used in various fields due to its versatile chemical properties and reactivity.
Mechanism of Action
Target of Action
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole, also known as 3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane or 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-, is a complex compound. It’s worth noting that imidazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, it can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and has a density of 1005 g/mL .
Result of Action
It’s known that the compound can be used for surface modification of materials, such as silica gel, to uptake heavy metal ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to hydrolysis . Therefore, the presence of water or moisture in the environment could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it an effective coupling agent in biochemical assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, which is essential for enzyme inhibition or activation. This compound can also form covalent bonds with proteins through its triethoxysilyl group, leading to changes in protein structure and function. These interactions result in alterations in gene expression and cellular activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote tissue repair. At high doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The imidazole ring can be metabolized by cytochrome P450 enzymes, while the triethoxysilyl group undergoes hydrolysis to form silanols and ethanol. These metabolic processes can affect the overall metabolic flux and levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, influencing its localization and activity. Its distribution is also affected by its hydrophobic and hydrophilic properties, which determine its solubility and transport dynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. The triethoxysilyl group can also facilitate its attachment to cellular membranes, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)triethoxysilane. One common method is the alkylation of sodium imidazolyl obtained from imidazole and sodium hydroxide with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours . The target imidazole is obtained with a yield of 82%.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as metalation of imidazole by the action of sodium hydride and further alkylation with (3-chloropropyl)trimethoxysilane .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is used as a coupling agent for elevated temperature-cure epoxies and forms proton vacancy conducting polymers with sulfonamides by sol-gel .
Biology and Medicine: The compound is used in molecular imprinting of silica with chymotrypsin transition state analogs, which is valuable in biochemical research and drug development .
Industry: In industrial applications, it is used for mineral surface treatment, architectural coatings, water-repellants, and release coatings. It helps increase mechanical properties, provide additional crosslinking, improve dispersions, and enhance adhesion between surfaces .
Comparison with Similar Compounds
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Similar in structure but with methoxy groups instead of ethoxy groups.
4,5-Dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole: Another variant with slight structural differences.
Uniqueness: N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole is unique due to its combination of an imidazole ring and a triethoxysilylpropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion and enhanced mechanical properties .
Properties
IUPAC Name |
3-(4,5-dihydroimidazol-1-yl)propyl-triethoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O3Si/c1-4-15-18(16-5-2,17-6-3)11-7-9-14-10-8-13-12-14/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUSESIMOZDSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1CCN=C1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069223 | |
Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-97-6 | |
Record name | N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58068-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 4,5-dihydro-1-(3-(triethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058068976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole contribute to the creation of corrosion-resistant coatings?
A1: this compound plays a crucial role in forming polymetallosiloxane (PMS) coatings, which exhibit significant protection against corrosion on aluminum substrates []. This is achieved through a two-step, acid-base-catalyzed sol-gel process. The compound acts as a precursor, undergoing hydrolysis and polycondensation reactions alongside metal alkoxides. This process results in the formation of a fractal PMS cluster film on the aluminum surface. The presence of the imidazole group within the compound likely facilitates coordination with metal ions, contributing to the formation of the protective PMS network. Upon pyrolysis, the organic components decompose, leaving behind a robust metal-O-Si network that enhances the coating's protective properties [].
Q2: Can this compound be used in sensor applications?
A2: Yes, research has demonstrated the potential of this compound in creating highly sensitive sensors for detecting metal ions, particularly cobalt ions (Co2+) []. In these applications, the compound is used to modify the surface of nanopipettes, taking advantage of the imidazole group's ability to chelate with metal ions. When incorporated into a nanochannel setup, this modified nanopipette can detect Co2+ with remarkable sensitivity, reaching levels as low as 0.94 femtomolar (fM) []. The interaction between the compound and Co2+ leads to changes in the nanochannel's electrical properties, enabling ultrasensitive detection.
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